molecular formula C20H22N4O2S2 B12137232 2-({5-[(4-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-phenyl-N-(propan-2-yl)acetamide

2-({5-[(4-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-phenyl-N-(propan-2-yl)acetamide

Cat. No.: B12137232
M. Wt: 414.5 g/mol
InChI Key: JXTFBKVVYUGGCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({5-[(4-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-phenyl-N-(propan-2-yl)acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[(4-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-phenyl-N-(propan-2-yl)acetamide typically involves multiple steps. . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-({5-[(4-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-phenyl-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

2-({5-[(4-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-phenyl-N-(propan-2-yl)acetamide has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-({5-[(4-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-phenyl-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets. For instance, as a urease inhibitor, it binds to the active site of the urease enzyme, preventing the conversion of urea to ammonia and carbon dioxide . This inhibition disrupts the survival of Helicobacter pylori in the gastric mucosa, making it a potential therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-({5-[(4-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-phenyl-N-(propan-2-yl)acetamide apart is its specific combination of functional groups, which confer unique biological activities and chemical reactivity. Its potential as a urease inhibitor and its diverse applications in medicinal chemistry highlight its significance in scientific research.

Properties

Molecular Formula

C20H22N4O2S2

Molecular Weight

414.5 g/mol

IUPAC Name

2-[[5-(4-methoxyanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-phenyl-N-propan-2-ylacetamide

InChI

InChI=1S/C20H22N4O2S2/c1-14(2)24(16-7-5-4-6-8-16)18(25)13-27-20-23-22-19(28-20)21-15-9-11-17(26-3)12-10-15/h4-12,14H,13H2,1-3H3,(H,21,22)

InChI Key

JXTFBKVVYUGGCH-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C1=CC=CC=C1)C(=O)CSC2=NN=C(S2)NC3=CC=C(C=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.